4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide
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Overview
Description
4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-(m-tolylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(4-nitrophenylamino)ethyl)benzamide
Uniqueness
4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N2O/c1-10-3-2-4-13(9-10)21-15(16(18,19)20)22-14(23)11-5-7-12(17)8-6-11/h2-9,15,21H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDHQXZCNXKOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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